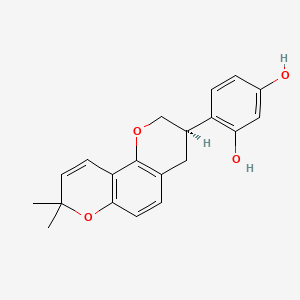
Glabridina
Descripción general
Descripción
La glabridina es un compuesto químico que se encuentra en el extracto de raíz de regaliz (Glycyrrhiza glabra). Pertenece a la clase de isoflavonas de los flavonoides, que son un tipo de compuestos fenólicos naturales. La this compound es conocida por su apariencia de polvo marrón amarillento y es insoluble en agua pero soluble en solventes orgánicos como el propilenglicol . Ha sido ampliamente estudiada por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, antioxidantes y antimicrobianas .
Aplicaciones Científicas De Investigación
La glabridina tiene una amplia gama de aplicaciones de investigación científica:
Química: En química, la this compound se estudia por su potencial como antioxidante natural y agente antiinflamatorio. Se utiliza en la síntesis de diversos derivados para mejorar su eficacia biológica y estabilidad química .
Biología: En la investigación biológica, la this compound se investiga por sus efectos sobre la activación plaquetaria, las anormalidades metabólicas y la neuroinflamación. Ha mostrado promesa en la reducción de la agregación plaquetaria y la protección contra enfermedades cardiovasculares .
Medicina: En medicina, la this compound se explora por su potencial terapéutico en el tratamiento de afecciones como la obesidad, la diabetes y las enfermedades neurodegenerativas. Se ha encontrado que mejora los parámetros metabólicos y reduce la neuroinflamación en varios modelos .
Industria: En la industria cosmética, la this compound se utiliza como ingrediente en productos blanqueadores de la piel debido a su capacidad para inhibir la síntesis de melanina. También se estudia por su posible uso en el desarrollo de nuevos agentes terapéuticos para enfermedades inflamatorias .
Mecanismo De Acción
La glabridina ejerce sus efectos a través de múltiples dianas moleculares y vías. Inhibe la activación plaquetaria al reducir la activación de las vías PLCγ2/PKC, PI3K/Akt/GSK3β, MAPK y NF-κB . Además, la this compound induce la acumulación de especies reactivas de oxígeno, la pérdida del potencial de la membrana mitocondrial y la destrucción de la membrana celular al afectar los niveles de expresión de la descarboxilasa de fosfatidilserina . En modelos de neuroinflamación, la this compound reduce la expresión de mediadores inflamatorios como NO, NF-κB, IBA-1 y GFAP, mientras que aumenta la expresión de la superóxido dismutasa (SOD) para aliviar el estrés oxidativo .
Análisis Bioquímico
Biochemical Properties
Glabridin interacts with various enzymes, proteins, and other biomolecules. It has been found to down-regulate intracellular reactive oxygen species, bind to antioxidant effectors, and act on estrogen receptors, potentially as a plant-based Selective Estrogen Receptor Modulator (phytoSERM) .
Cellular Effects
Glabridin has significant effects on various types of cells and cellular processes. It can markedly increase the cell activity of LPS-induced BV2 cells and reduce the NO expression in cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Glabridin exerts its effects at the molecular level through various mechanisms. It can significantly suppress VEGF, p-AKT, p-ERK1/2 expression in both diabetic rats and HG-induced NRK-52E cells . It also reduces the activation of phospholipase C (PLC)γ2/protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK3β), mitogen-activated protein kinase (MAPK), and NF-κB .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, glabridin shows changes in its effects. It can significantly reduce or even reverse LPS-induced neuroinflammation
Dosage Effects in Animal Models
In animal models, the effects of glabridin vary with different dosages. For instance, in diabetic rats, glabridin treatment ameliorated general states and reduced FBG, HOMA-β, and HOMA-insulin index . High-dose glabridin significantly increased the SOD content in the brain tissue and decreased the IBA-1 levels .
Metabolic Pathways
Glabridin is involved in various metabolic pathways. It has been found to suppress ferroptosis and the VEGF/Akt/ERK pathway
Transport and Distribution
Glabridin is transported and distributed within cells and tissues. It has been found that glabridin can suppress viral infection by inducing caveolar endocytosis of cell-surface NTCP
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La glabridina se puede sintetizar a través de varios métodos. Un enfoque común involucra el uso de extracción con fluidos supercríticos (SFE) con dióxido de carbono supercrítico modificado con cosolventes. Este método implica optimizar parámetros como la temperatura (40–80 °C) y la presión (10–50 MPa) para mejorar la pureza de la this compound . Otro método incluye la extracción por reflujo con alcohol etílico o acetato de etilo, seguido de pasos de concentración, separación y purificación que involucran cromatografía en columna y cristalización .
Métodos de Producción Industrial: En entornos industriales, la this compound se extrae típicamente de las raíces de regaliz utilizando sistemas SFE a gran escala. El proceso implica escalar los parámetros de extracción y utilizar precipitación/filtración con alcohol y cromatografía de adsorción para obtener un producto más puro. Este método puede lograr una pureza de this compound de hasta el 37% .
Análisis De Reacciones Químicas
Tipos de Reacciones: La glabridina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Se ha demostrado que inhibe la activación plaquetaria al reducir la activación de la fosfolipasa C (PLC)γ2/proteína quinasa C (PKC), la fosfoinositida 3-quinasa (PI3K)/Akt/glucógeno sintasa quinasa-3β (GSK3β), la proteína quinasa activada por mitógeno (MAPK), y las vías del factor nuclear kappa-luz-cadena-enhancer de las células B activadas (NF-κB) .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones de this compound incluyen óxido nítrico (NO), prostaglandina E2 (PGE2) y diversas citocinas como la interleucina-1β (IL-1β), la interleucina-6 (IL-6) y el factor de necrosis tumoral alfa (TNF-α). Estas reacciones típicamente ocurren bajo condiciones que implican la inhibición de la translocación nuclear de NF-κB y la fosforilación de MAPKs .
Principales Productos Formados: Los principales productos formados a partir de reacciones de this compound incluyen niveles reducidos de óxido nítrico sintasa inducible (iNOS) y ciclooxigenasa-2 (COX-2), así como una disminución de la expresión de citocinas proinflamatorias .
Comparación Con Compuestos Similares
La glabridina es única entre los compuestos similares debido a su amplio espectro de actividades biológicas y su capacidad para dirigirse a múltiples vías. Los compuestos similares incluyen glabrena, isoliquiritigenina y liquiritigenina, que también se derivan del regaliz y exhiben diversas actividades biológicas . la this compound destaca por sus potentes efectos antiinflamatorios y antioxidantes, lo que la convierte en una candidata prometedora para aplicaciones terapéuticas .
Propiedades
IUPAC Name |
4-(8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-8,10,13,21-22H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQIJVLKGVZRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Glabridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59870-68-7 | |
| Record name | (R)-Glabridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 - 155 °C | |
| Record name | (R)-Glabridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


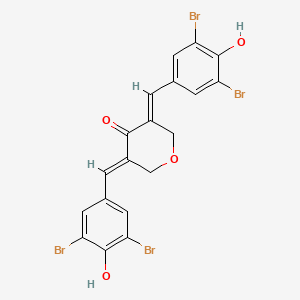
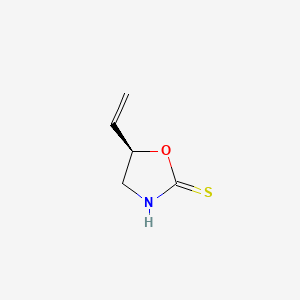
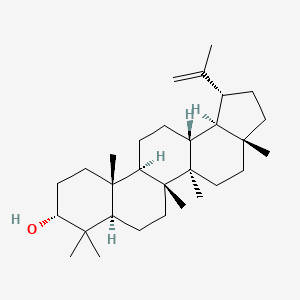
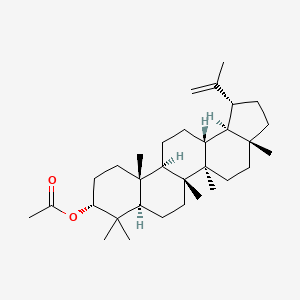
![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)
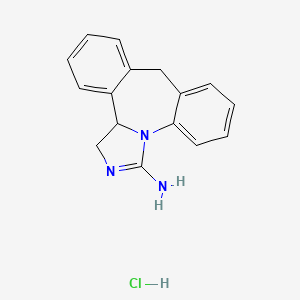
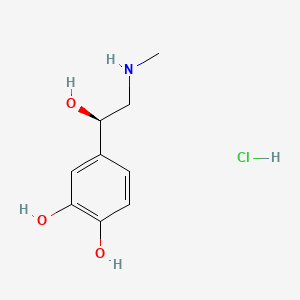
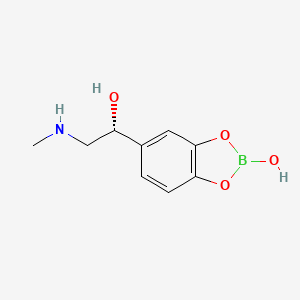
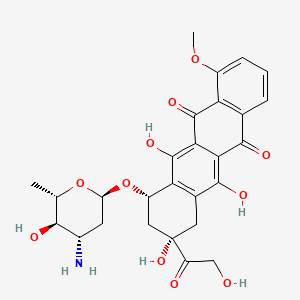

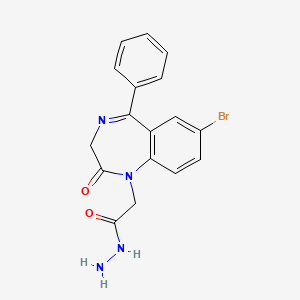

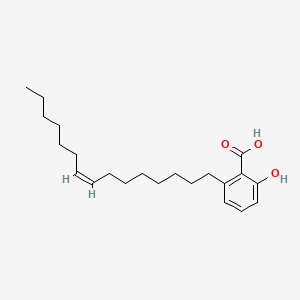
![8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671512.png)
